molecular formula C9H12ClNO B049238 3-(3-Chlorophenoxy)propylamine CAS No. 116753-50-5

3-(3-Chlorophenoxy)propylamine

Cat. No. B049238
M. Wt: 185.65 g/mol
InChI Key: KZQPDVZJHZMSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenoxy)propylamine is a chemical compound that has been the subject of various scientific studies. It is notable for its involvement in chemical reactions and its potential applications in different fields.

Synthesis Analysis

  • Cp*RhCl2-catalyzed ortho-C-H bond amination : A study by Ka-Ho Ng et al. (2013) details a Rh(III)-catalyzed aromatic C-H amination using primary N-chloroalkylamines, which could potentially be applied to synthesize derivatives of 3-(3-Chlorophenoxy)propylamine.

Molecular Structure Analysis

  • Crystallographic studies : A study by Jianchao Liu et al. (2005) discusses the crystallographic structure of a compound similar to 3-(3-Chlorophenoxy)propylamine, providing insights into its potential molecular conformation.

Chemical Reactions and Properties

  • Photocatalytic electron-transfer oxidation : Research by K. Ohkubo et al. (2006) demonstrates photocatalytic reactions involving compounds related to 3-(3-Chlorophenoxy)propylamine, indicating its reactivity under certain conditions.

Physical Properties Analysis

  • Solubility and electrochromic properties : A study by M. T. Nguyen et al. (1992) on a polymer similar to 3-(3-Chlorophenoxy)propylamine reveals its solubility in organic solvents and electrochromic behavior, which might be reflective of the physical properties of 3-(3-Chlorophenoxy)propylamine.

Chemical Properties Analysis

  • Reactivity and formation pathways : Research by M. Altarawneh and B. Dlugogorski (2015) provides insights into the reactivity of compounds structurally related to 3-(3-Chlorophenoxy)propylamine, shedding light on possible chemical properties and reactivity pathways.

Scientific Research Applications

Synthesis and Chemical Behavior

3-(3-Chlorophenoxy)propylamine and its derivatives are involved in various chemical synthesis processes. For example, the synthesis of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine from 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile through reduction, and its subsequent reactions, demonstrate the compound's versatility in creating substances with potential antibacterial and antioxidant properties. These reactions involve interactions with aromatic and heterocyclic aldehydes, leading to the formation of amine oxalates with studied antibacterial and antioxidant activities (Арутюнян et al., 2012).

Photocatalytic and Chemical Transformations

The photocatalytic electron-transfer oxidation processes involving triphenylphosphine and benzylamine with molecular oxygen showcase the use of radical cations and superoxide ion formations in photocatalytic reactions. These processes highlight the compound's role in facilitating efficient photooxidation reactions, leading to the production of various oxidized products (Ohkubo, Nanjo, & Fukuzumi, 2006).

Antifungal and Agricultural Applications

A series of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines have shown significant in vitro and in vivo antifungal activity against a range of plant pathogenic fungi, indicating the potential of these compounds for agricultural applications. These substances exhibit fungicidal properties that could be utilized in the development of new antifungal agents for agriculture (Arnoldi et al., 2007).

Material Science and Surface Modification

The immobilization of pesticides on silica gel surfaces through the reaction with 3-(trimethoxysilyl)propylamine illustrates the compound's utility in material science and surface chemistry. This approach enables the covalent bonding of active molecules onto solid supports, offering potential applications in the controlled release of chemicals and surface modification for various industrial processes (Prado & Airoldi, 2000).

Safety And Hazards

“3-(3-Chlorophenoxy)propylamine” is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

3-(3-chlorophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQPDVZJHZMSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440309
Record name 3-(3-Chlorophenoxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenoxy)propylamine

CAS RN

116753-50-5
Record name 3-(3-Chlorophenoxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.